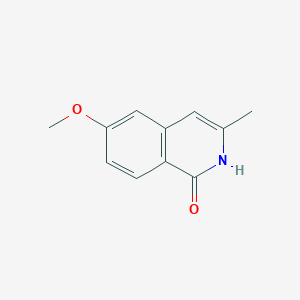

6-Methoxy-3-methylisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-Methoxy-3-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 6th position and a methyl group at the 3rd position on the isoquinoline ring gives this compound its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylisoquinolin-1(2H)-one typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 6-methoxyisoquinoline.

Methylation: The 3rd position of the isoquinoline ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Oxidation: The resulting 6-methoxy-3-methylisoquinoline is then oxidized to form the 1(2H)-one derivative. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-3-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or substituted isoquinolines.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have identified isoquinoline derivatives, including 6-Methoxy-3-methylisoquinolin-1(2H)-one, as promising candidates for antiviral therapies. Research indicates that these compounds can inhibit viral replication effectively.

- Mechanism of Action : The compound acts as a viral polymerase inhibitor, showing potent activity against various strains of the influenza virus. For instance, a study reported effective concentration (EC50) values ranging from 0.2 to 0.6 μM against influenza A and B viruses, with a high selectivity index (SI) indicating low cytotoxicity at therapeutic doses .

- Case Study : In vitro assays demonstrated that the compound reduced the expression of viral proteins and the release of viral progeny, confirming its potential as an antiviral agent .

Antibacterial Properties

The antibacterial potential of isoquinoline derivatives has been extensively documented. This compound has shown effectiveness against various bacterial strains.

- Broad-Spectrum Activity : This compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for treating infections caused by resistant bacterial strains .

- Clinical Relevance : The development of isoquinoline-based antibacterial agents is crucial in addressing the growing issue of antibiotic resistance. Novel formulations incorporating this compound are being explored for their potential in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of isoquinoline derivatives.

- Chemical Modifications : Studies have shown that modifying specific functional groups on the isoquinoline skeleton can enhance antiviral and antibacterial properties while reducing cytotoxicity. For example, altering methoxy substitutions significantly impacts both the antiviral activity and toxicity profiles of these compounds .

Toxicological Considerations

While exploring the therapeutic applications of this compound, it is essential to consider its safety profile.

- Toxicity Assessment : Research indicates that prolonged exposure to certain concentrations can lead to cytotoxic effects. Therefore, determining safe dosage ranges is critical for clinical applications .

Table 1: Antiviral Efficacy of Isoquinoline Derivatives

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.2 - 0.6 | 39.0 | ≥65 |

| Modified Isoquinoline Derivative A | 0.5 | 40.3 | >80 |

| Modified Isoquinoline Derivative B | 0.4 | 38.0 | >95 |

Table 2: Antibacterial Activity Against Common Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Mécanisme D'action

The mechanism of action of 6-Methoxy-3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxyisoquinoline: Lacks the methyl group at the 3rd position.

3-Methylisoquinolin-1(2H)-one: Lacks the methoxy group at the 6th position.

Isoquinolin-1(2H)-one: Lacks both the methoxy and methyl groups.

Uniqueness

6-Methoxy-3-methylisoquinolin-1(2H)-one is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

6-Methoxy-3-methylisoquinolin-1(2H)-one, a member of the isoquinoline family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group at the sixth position and a methyl group at the third position of the isoquinoline ring system. Its molecular formula is with a molecular weight of approximately 189.21 g/mol .

The synthesis of this compound can be achieved through various methods, including oxidation, reduction, and substitution reactions involving common reagents like potassium permanganate and sodium borohydride. These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors .

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Anticancer Activity : Initial investigations suggest that this compound may inhibit certain enzymes linked to cancer cell proliferation, indicating potential therapeutic applications in oncology .

- Antiviral Properties : Isoquinolone derivatives have been explored for their antiviral activities. For instance, related compounds have shown effectiveness against influenza viruses, demonstrating selective inhibition of viral polymerases . While specific data for this compound is limited, its structural similarities to these derivatives suggest potential antiviral efficacy.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. This includes binding to enzymes or receptors involved in disease pathways, although detailed mechanisms remain to be fully elucidated .

Research Findings and Case Studies

A review of literature reveals limited but promising findings regarding the biological activity of isoquinoline derivatives:

- A study highlighted the structure-activity relationship (SAR) among isoquinolone derivatives, emphasizing modifications that enhanced antiviral activity while reducing cytotoxic effects . This suggests that similar modifications could be explored for this compound to improve its therapeutic profile.

| Compound | Activity | Selectivity Index (S.I.) | Cytotoxic Concentration (CC50) |

|---|---|---|---|

| Compound 1 | Antiviral | ≥65 | 39.0 μM |

| Compound 11 | Antiviral | >9.3 | Non-toxic |

| This compound | Anticancer (preliminary) | TBD | TBD |

Future Directions

Given the structural uniqueness and preliminary findings regarding its biological activities, further research into this compound is warranted. Future studies should focus on:

- In vitro and in vivo studies : To confirm its anticancer and antiviral properties.

- SAR studies : To identify modifications that enhance efficacy while minimizing toxicity.

- Mechanistic studies : To elucidate how this compound interacts with biological targets at a molecular level.

Propriétés

IUPAC Name |

6-methoxy-3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)11(13)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIZDRSTAAJHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489786 | |

| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869897-98-3 | |

| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.